Magnesium ATP

Vue d'ensemble

Description

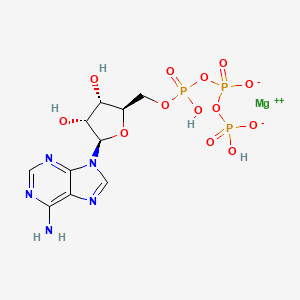

- Magnesium (Mg) is an essential element in biological systems. It occurs primarily as the Mg²⁺ ion.

- It is present in every cell type in every organism.

- ATP, the main source of energy in cells, must bind to a magnesium ion (Mg-ATP) to be biologically active.

Synthesis Analysis

- Magnesium is not synthesized by organisms but is obtained through dietary intake.

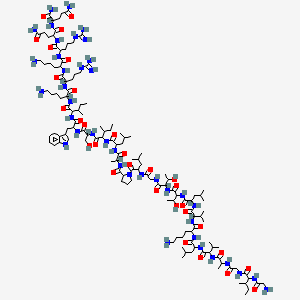

Molecular Structure Analysis

- Magnesium has a unique crystal structure and is crucial for ATP stability.

- In ATP, magnesium binds to the phosphate groups, influencing its conformation and enzymatic activity.

Chemical Reactions Analysis

- Magnesium plays a pivotal role in ATP synthesis catalyzed by ATP synthases.

- It coordinates with phosphate groups during transition state formation.

- Magnesium also impacts parathyroid hormone secretion and low-grade inflammation.

Physical And Chemical Properties Analysis

- Magnesium burns in air with an intense white flame, forming a mixture of oxide and nitride.

- It is readily dissolved by most acids but resistant to alkali hydroxide solutions.

- Hypermagnesemia may result from high dietary supplement doses.

Applications De Recherche Scientifique

-

Biochemistry and Metabolic Functions

- Magnesium ATP plays a crucial role in over 80% of metabolic functions and governs over 350 enzymatic processes . It is involved in energy production, oxidative phosphorylation, and glycolysis .

- Magnesium ATP is required for the synthesis of DNA , RNA , and the antioxidant glutathione . It also plays a role in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction, muscle contraction, and maintaining normal heart rhythm .

-

Nutrition and Health

- Magnesium deficiency, or hypomagnesemia, is linked to a spectrum of clinical afflictions, including arrhythmias, hypertension, coronary artery disease, migraines/headaches, osteoporosis, and type 2 diabetes mellitus .

- Supplemental dietary magnesium utilizing biorelevant chelate ligands is a proven method for counteracting hypomagnesemia .

-

Muscle Integrity and Aging

- Magnesium plays a central role in approximately 800 biochemical reactions within the human body . Its distinctive physical and chemical attributes render it an indispensable stabilizing factor in the orchestration of diverse cellular reactions and organelle functions, thereby rendering it irreplaceable in processes directly impacting muscle health .

- This narrative review offers a comprehensive exploration of the pivotal role played by magnesium in maintaining skeletal muscle integrity, emphasizing the critical importance of maintaining optimal magnesium levels for promoting healthy aging .

-

Protein Synthesis

-

Energy Metabolism

-

Photosynthesis

-

Enzyme Activation

- Magnesium is essential for ATP activity in enzymic reactions . One of the key reasons is that Mg covers the negative charge of the triphosphate, thereby allowing Mg-ATP to bind to hydrophobic clefts in the active site . This interaction promotes a nucleophilic attack, assists in the leaving a pyrophosphate group, and may also facilitate the cleavage of the bond between the α- and β-phosphates by its electron-withdrawing effect .

-

Plant Physiology

- Magnesium plays a key role in chlorophyll production and is essential for the synthesis and the transport and storage of important plant substances such as carbohydrates, proteins, and fats . It improves the utilization and mobility of Phosphorus and influences the earliness and uniformity of maturity .

-

Strength Training

- Magnesium helps with energy production by directly affecting your body’s ability to undergo ATP (adenosine trisphosphate) metabolism. It also impacts oxidative phosphorylation and glycolysis. These three processes together help your cells generate ATP for energy, which is crucial for strength athletes .

-

Cellular Signaling

-

DNA and RNA Synthesis

-

Oxidative Phosphorylation

-

Enzyme Activation

- Magnesium is essential for ATP activity in enzymic reactions . One of the key reasons is that Mg covers the negative charge of the triphosphate, thereby allowing Mg-ATP to bind to hydrophobic clefts in the active site . This interaction promotes a nucleophilic attack, assists in the leaving a pyrophosphate group, and may also facilitate the cleavage of the bond between the α- and β-phosphates by its electron-withdrawing effect .

-

Plant Physiology

- Magnesium plays a key role in chlorophyll production and is essential for the synthesis and the transport and storage of important plant substances such as carbohydrates, proteins, and fats . It improves the utilization and mobility of Phosphorus and influences the earliness and uniformity of maturity .

-

Strength Training

- Magnesium helps with energy production by directly affecting your body’s ability to undergo ATP (adenosine trisphosphate) metabolism. It also impacts oxidative phosphorylation and glycolysis. These three processes together help your cells generate ATP for energy, which is crucial for strength athletes .

-

Cellular Signaling

-

DNA and RNA Synthesis

-

Oxidative Phosphorylation

Safety And Hazards

- Magnesium in finely divided forms (e.g., powders) can ignite spontaneously in the presence of water or cutting fluids containing fatty acids.

Orientations Futures

- Research on magnesium’s role in energy applications, such as electrocatalysis and photocatalysis, is ongoing.

- Maintaining optimal magnesium levels is crucial for promoting healthy aging.

I hope this comprehensive analysis provides valuable insights into the vital role of magnesium in cellular processes and energy systems. If you have any further questions or need additional details, feel free to ask!

Propriétés

IUPAC Name |

magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYJCOXYBYJLIK-MCDZGGTQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163753 | |

| Record name | Magnesium ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium ATP | |

CAS RN |

1476-84-2, 74804-12-9 | |

| Record name | Magnesium ATP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATP magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

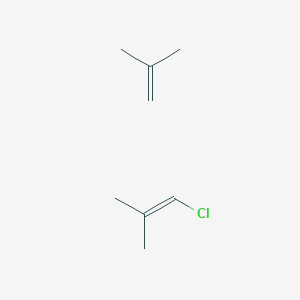

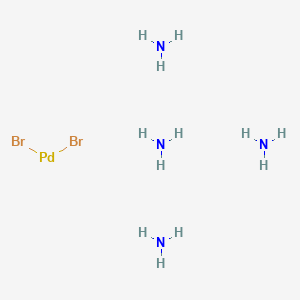

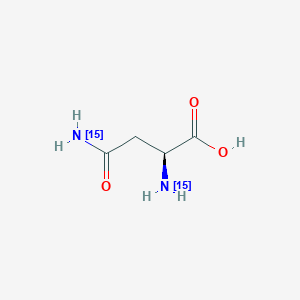

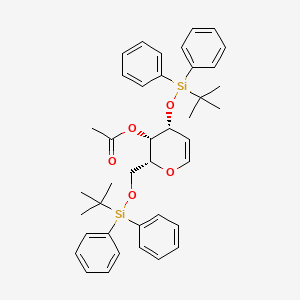

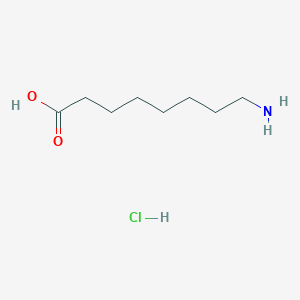

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

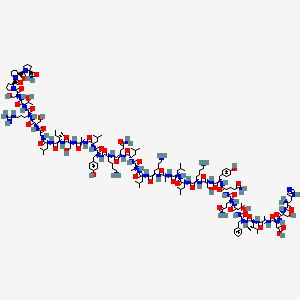

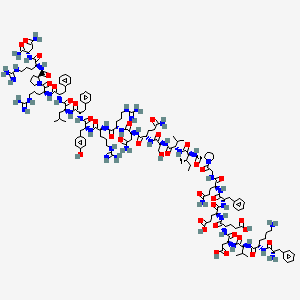

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.